Research investigates the potential of clarithromycin against other microbial pathogens:
Clarithromycin is a semisynthetic macrolide antibiotic derived from erythromycin. It is primarily used to treat various bacterial infections, including those affecting the respiratory system, skin, and stomach ulcers caused by Helicobacter pylori infection. The compound has a chemical formula of C₃₈H₆₉NO₁₃ and an average molecular weight of approximately 747.95 g/mol . Clarithromycin works by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit of bacteria, thereby blocking peptide translocation during protein assembly .
Clarithromycin acts as a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than directly killing them. It achieves this by binding to the 50S ribosomal subunit of bacteria, which is essential for protein synthesis. This binding disrupts the formation of peptide bonds, preventing bacteria from producing vital proteins for growth and survival.
Clarithromycin is generally well-tolerated, but common side effects include nausea, vomiting, diarrhea, and abdominal pain. It can also interact with other medications, potentially causing serious side effects. It is crucial to consult a healthcare professional before taking clarithromycin to ensure its safety and avoid potential interactions.
Clarithromycin undergoes several metabolic transformations in the body. The primary metabolic pathway involves the cytochrome P450 3A4 enzyme, leading to the formation of both active and inactive metabolites. The major active metabolite is 14-(R)-hydroxyclarithromycin, which retains some antibacterial activity but is less potent against certain pathogens compared to its parent compound . Clarithromycin's interaction with cytochrome P450 enzymes is significant as it can influence the metabolism of other drugs, leading to potential drug interactions .
Clarithromycin exhibits both bacteriostatic and bactericidal properties depending on the concentration and the type of organism involved. It primarily targets Gram-positive bacteria and some Gram-negative organisms, including Mycobacterium avium complex. In addition to its antibiotic effects, clarithromycin has been noted for its immunomodulatory properties and may act as a negative allosteric modulator of the GABA A receptor, potentially influencing wakefulness in certain conditions .
The synthesis of clarithromycin typically involves modifying erythromycin through methylation at the 6-O position. This alteration enhances its stability against gastric acid and improves its bioavailability compared to erythromycin. The synthetic pathway often includes steps such as selective protection and deprotection of functional groups, followed by purification processes like crystallization or chromatography to obtain the final product in a pure form .
Clarithromycin is primarily used in clinical settings for:
Due to its ability to penetrate tissues effectively, clarithromycin is particularly useful in treating infections located in areas difficult to reach with other antibiotics.
Clarithromycin is known for its significant interactions with various medications due to its inhibition of cytochrome P450 3A4. Some notable interactions include:
These interactions necessitate careful monitoring and potential dosage adjustments when clarithromycin is prescribed alongside other medications.
Clarithromycin belongs to the macrolide class of antibiotics, which includes several other compounds that share similar mechanisms but differ in their chemical structures and pharmacokinetic properties. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
Erythromycin | C₃₆H₆₈N₄O₁₂ | Less acid-stable; broader spectrum |
Azithromycin | C₃₅H₃₃N₂O₁₂ | Longer half-life; fewer drug interactions |
Roxithromycin | C₃₅H₃₁N₃O₇ | Better tissue penetration; less potent |
Telithromycin | C₄₂H₄₁N₅O₉S | More potent against resistant strains |
Uniqueness of Clarithromycin: Clarithromycin's enhanced acid stability allows for oral administration without protective formulations against gastric degradation, making it more user-friendly compared to erythromycin. Additionally, its significant activity against Mycobacterium avium complex sets it apart from other macrolides.
Clarithromycin possesses the molecular formula C₃₈H₆₉NO₁₃ [1] [2] [3] [4]. The molecular weight has been consistently reported across multiple authoritative sources as 747.95 g/mol [3] [4] [5] [6]. Some sources report slight variations in precision, with values of 747.964 g·mol⁻¹ [2] and 747.9534 g/mol [5] [7]. The exact mass has been determined to be 747.4769 g/mol [4].
The Chemical Abstracts Service number for clarithromycin is 81103-11-9 [1] [3] [4], which serves as its unique chemical identifier in chemical databases and regulatory systems.
Property | Value |
---|---|
Molecular Formula | C₃₈H₆₉NO₁₃ [1] [2] [3] [4] |
Molecular Weight | 747.95 g/mol [3] [4] [5] [6] |
Exact Mass | 747.4769 g/mol [4] |
CAS Number | 81103-11-9 [1] [3] [4] |
The complete IUPAC nomenclature for clarithromycin is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione [1]. This systematic name provides complete stereochemical information for all chiral centers and describes the complex molecular architecture.
Clarithromycin is chemically designated as 6-O-methylerythromycin [2] [5] [6], indicating its derivation from erythromycin through methylation of the hydroxyl group at position 6 [8] [9]. This modification distinguishes clarithromycin from its parent compound and is fundamental to its improved pharmacological properties.
Clarithromycin contains a total of 18 defined stereocenters [7] [10] [11], making it a highly complex stereochemically defined molecule. The stereochemistry is specified as absolute [7] [10] [11], meaning the three-dimensional arrangement of atoms around each chiral center has been definitively established.
The comprehensive stereochemical configuration includes multiple chiral centers distributed throughout the molecule:
Research using vibrational circular dichroism has demonstrated that clarithromycin exhibits distinctive stereochemical properties that differentiate it from related macrolides [12]. Studies have shown that the relative configurations of stereogenic centers C-2 to C-5, C-10, and C-11 can be determined through nuclear magnetic resonance analysis of coupling constants, while centers C-6, C-8, C-12, and C-13 require more sophisticated analytical approaches [12].
Stereochemical Feature | Value |
---|---|
Total Stereocenters | 18 [7] [10] [11] |
Stereochemistry Type | Absolute [7] [10] [11] |
E/Z Centers | 0 [7] [10] [11] |
Optical Activity | Unspecified [7] [10] [11] |
Clarithromycin belongs to the macrolide antibiotic class and exhibits the characteristic structural features of 14-membered ring macrolides [4] [13] [14] [15]. The molecule consists of three primary structural components: a large macrocyclic lactone ring, two attached sugar moieties, and multiple functional groups that contribute to its biological activity.
The core structure features a 14-membered lactone ring (oxacyclotetradecane) [15] [16] [17] [18]. This lactone ring represents a cyclic ester formed through intramolecular esterification [19]. The 14-membered ring structure is characteristic of clarithromycin and erythromycin, distinguishing them from 15-membered (azithromycin) and 16-membered macrolides [20] [16] [18].
The lactone ring contains multiple substituents including:
Clarithromycin contains two glycosidically linked deoxy sugar units [23] [24]:
The desosamine sugar specifically contains:
The molecule incorporates several important functional groups:
The primary structural difference between clarithromycin and erythromycin lies in the methylation of the hydroxyl group at position 6 of the macrolactone ring [8] [9]. This 6-O-methylation significantly enhances acid stability compared to erythromycin, which is prone to acid-catalyzed degradation [9]. This modification prevents the intramolecular cyclization reactions that lead to erythromycin inactivation under acidic conditions.
Clarithromycin exhibits distinctive spectroscopic properties across multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic carbon-13 resonances, with solid-state cross polarization and magic angle spinning studies demonstrating variable chemical shifts depending on the polymorphic form [4]. Two distinct polymorphic forms have been identified through ¹³C nuclear magnetic resonance spectroscopy, with Form I exhibiting a characteristic carbonyl carbon resonance at 175.2 parts per million and Form II showing this peak at 176.2 parts per million [5] [6]. These polymorphic differences provide crucial fingerprint identification capabilities for quality control applications.
Ultraviolet spectroscopy analysis demonstrates that clarithromycin exhibits maximum absorbance at 211 nanometers under standard aqueous conditions [7] [8] [9]. However, the compound shows relatively weak ultraviolet absorbance due to the lack of suitable chromophores, necessitating specialized analytical approaches for low-concentration measurements [10] [11]. Under acidic conditions, clarithromycin displays shifted absorption maxima, with measurements at pH 1.2 and pH 3.4 both showing maximum absorbance at 353 nanometers [12] [13]. This pH-dependent spectroscopic behavior reflects the protonation state changes of the amine functional group.
Infrared spectroscopy provides detailed molecular fingerprint information with characteristic peaks at 2971.20 wavenumbers for carbon-hydrogen stretching vibrations, 1689.45 wavenumbers for carbonyl stretching, and multiple peaks at 1108.64 and 1154.94 wavenumbers corresponding to ether functional groups and carbon-oxygen stretching [14]. The carbon-nitrogen stretching vibration appears at 1154.94 wavenumbers, with methylene rocking vibrations observed at 738.03 wavenumbers [14].
Mass spectrometry analysis shows characteristic molecular ion peaks with the protonated molecular ion appearing at mass-to-charge ratio 748.5, sodium adduct at 770.5, and potassium adduct at 786.4 [15] [16] [17] [18] [19]. The predominant fragmentation product ion occurs at mass-to-charge ratio 158.2, which serves as a diagnostic fragment for analytical identification and quantification procedures [16] [17] [19].
Clarithromycin demonstrates temperature-dependent solubility characteristics, with water solubility at 20°C measured at 99.48 milligrams per liter [2] [3]. Interestingly, the compound exhibits inverse temperature solubility behavior in water, with solubility decreasing as temperature increases [20]. This unusual thermodynamic behavior contrasts with typical pharmaceutical compounds and has significant implications for formulation development and stability studies.
The solubility hierarchy in organic solvents follows the order: acetone (freely soluble) > ethanol (slightly soluble) > methanol (slightly soluble) > water (practically insoluble) [21] [7]. Clarithromycin is also soluble in chloroform and dimethyl sulfoxide, with the latter showing solubility of approximately 1 milligram per milliliter [22] [23]. For aqueous buffer systems, optimal solubility can be achieved using ethanol-phosphate buffered saline mixtures (1:1 ratio at pH 7.2), yielding approximately 0.5 milligrams per milliliter [22].
The solubility of clarithromycin exhibits strong pH dependence due to the presence of a basic dimethylamino group with a pKa value of 8.76-8.99 [2] [3] [20]. Under acidic conditions (pH 1.2), the compound shows enhanced solubility compared to neutral pH conditions due to protonation of the amine group [24] [20] [7]. The solubility decreases progressively as pH increases, with the poorest solubility observed at physiological pH 7.4 [20] [25]. Above pH 9.0, solubility remains relatively constant, reflecting the complete deprotonation of the amine functional group [20].
This pH-dependent solubility profile creates complex dissolution and stability challenges under gastrointestinal conditions. While acidic gastric conditions favor dissolution, the improved solubility is counterbalanced by increased susceptibility to acid-catalyzed degradation [24] [26]. At neutral intestinal pH, reduced solubility may limit bioavailability, necessitating specialized formulation approaches to optimize therapeutic efficacy [27].
Clarithromycin exhibits moderate lipophilicity with experimental log P values of 1.170 determined through octanol-water partitioning studies [7] [9]. Computational prediction methods show excellent correlation with experimental data, with ACDlogP demonstrating the highest correlation coefficient (R² = 0.928), followed by MolLogP (R² = 0.921) and ALOGPS (R² = 0.907) [28] [29]. These strong correlations validate the reliability of computational approaches for predicting partition behavior.
The log P value varies significantly with ionization state and pH conditions. For the non-ionized form, the partition coefficient reaches 3.24, indicating substantially higher lipophilicity when the amine group is deprotonated [30]. At physiological pH 7.4, the effective log P decreases to 1.7 due to partial ionization of the molecule [31]. Environmental studies have reported log P values ranging from 2.69 to 3.16, reflecting variations in experimental conditions and methodologies [31] [32].
The partition coefficient behavior directly influences the compound's pharmacokinetic properties, including membrane permeation, tissue distribution, and bioavailability. The moderate lipophilicity contributes to favorable absorption characteristics while maintaining sufficient aqueous solubility for pharmaceutical formulation applications.
Differential scanning calorimetry analysis reveals clarithromycin melting points ranging from 220°C to 229°C, with the most precise measurement at 228.84°C [14] [33]. Capillary melting point determination shows values around 222.6°C [7], while literature values consistently report ranges of 217-220°C [2] [3]. These variations reflect differences in analytical methodology, sample purity, and polymorphic forms.
Thermal analysis demonstrates that clarithromycin forms eutectic mixtures with other pharmaceutical compounds, notably metronidazole, with a eutectic melting temperature of 155.2 ± 0.5°C [34] [35]. This eutectic behavior has implications for combination drug formulations and thermal processing conditions.
The compound exhibits thermal decomposition behavior that varies with environmental conditions, including pH, oxygen exposure, and heating rate [24] [36]. Under acidic conditions, thermal stability decreases due to acid-catalyzed degradation pathways. Storage recommendations specify -20°C to maintain long-term stability and prevent degradation [2] [3].
Thermal stability studies indicate that clarithromycin remains stable below its decomposition temperature under inert atmospheric conditions [37]. However, prolonged exposure to elevated temperatures, particularly in the presence of moisture or acidic conditions, can lead to significant degradation and loss of biological activity.
Ion mobility spectrometry-mass spectrometry analysis provides collision cross section values that serve as structural descriptors for clarithromycin identification and characterization. The protonated molecular ion [M+H]⁺ exhibits collision cross section values ranging from 264.98 to 271.25 square angstroms, with calibrated measurements using polyalanine and drug standards yielding 264.98 square angstroms [15].
Sodium adduct ions [M+Na]⁺ demonstrate collision cross section values between 265.91 and 270.84 square angstroms, with the calibrated value at 265.91 square angstroms [15]. Potassium adduct ions [M+K]⁺ show a collision cross section of 268.9 square angstroms [15]. These experimental measurements provide high-confidence structural identification parameters for analytical applications.
Computational predictions extend the collision cross section database to include additional adduct types, with ammonium adducts [M+NH₄]⁺ predicted at 262.1-266.6 square angstroms, deprotonated ions [M-H]⁻ at 263.0 square angstroms, and formate adducts [M+HCOO]⁻ at 268.0 square angstroms [38] [18]. These values demonstrate the correlation between molecular structure, mass, and three-dimensional shape characteristics.
The collision cross section measurements provide an additional analytical dimension for compound identification, complementing retention time and mass spectral data in comprehensive analytical workflows. The precision and reproducibility of these measurements support their implementation in routine pharmaceutical analysis and quality control procedures [39] [40].
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